Piperiacetildenafil-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperiacetildenafil-d10 is a labeled analogue of Piperiacetildenafil, primarily used in proteomics research. It is a biochemical compound with the molecular formula C24H21D10N5O3 and a molecular weight of 447.60 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.
Preparation Methods
The synthesis of Piperiacetildenafil-d10 involves several steps, starting with the preparation of the intermediate Piperiacetildenafil. The synthetic route typically includes the reaction of 5-(2-ethoxy-5-piperidinoacetylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with deuterated reagents to introduce deuterium atoms . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium.
Chemical Reactions Analysis
Piperiacetildenafil-d10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Piperiacetildenafil-d10 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Pharmacological Studies: It serves as an intermediate in the preparation of pyrazolopyrimidinones, which are used in male sexual enhancement formulas.
Biological Research: It is used to investigate the biological activity of piperidine derivatives, which are important in drug design and development.
Mechanism of Action
The mechanism of action of Piperiacetildenafil-d10 involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the preparation of pyrazolopyrimidinones, which are known to inhibit phosphodiesterase-5 (PDE-5). This inhibition leads to the relaxation of smooth muscle tissues and increased blood flow .
Comparison with Similar Compounds
Piperiacetildenafil-d10 is unique compared to other similar compounds due to its deuterium labeling. Similar compounds include:
Piperiacetildenafil: The non-labeled version used in similar research applications.
Sildenafil: A well-known PDE-5 inhibitor used in the treatment of erectile dysfunction.
Tadalafil: Another PDE-5 inhibitor with a longer half-life compared to Sildenafil.
These compounds share similar mechanisms of action but differ in their specific applications and properties.
Properties
Molecular Formula |
C24H31N5O3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
5-[5-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,26,31)/i6D2,7D2,8D2,12D2,13D2 |
InChI Key |
SOYQUYOYQKGWNR-JLGIOWRSSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.